3-[5-hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile
Description
This compound features a pyrazole core substituted with a 5-hydroxy group and a 4-methoxyphenyl moiety at position 3, linked to a propanenitrile chain at position 1. The 4-methoxyphenyl group contributes electron-donating properties, while the nitrile enhances polarity.
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-3-oxo-1H-pyrazol-2-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-5-3-10(4-6-11)12-9-13(17)16(15-12)8-2-7-14/h3-6,9,15H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGLOWXBQWIUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Propanenitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.
Chemical Reactions Analysis
Nitrile Group Reactivity
The propanenitrile side chain undergoes characteristic nitrile transformations:
Key Findings :
-
Acidic hydrolysis favors amide formation over carboxylic acids due to steric hindrance from the pyrazole ring .
-
LiAlH₄ selectively reduces the nitrile to a primary amine without affecting the pyrazole’s hydroxy group .
Pyrazole Ring Modifications
Electrophilic substitution and cycloaddition reactions dominate pyrazole reactivity:
Electrophilic Aromatic Substitution
| Reaction | Reagents/Conditions | Position Selectivity | Source |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | C-4 of pyrazole | |
| Nitration | HNO₃/H₂SO₄, 50°C, 3 h | C-4 (minor) and C-5 (major) |
Mechanistic Insight :
-
The electron-donating 4-methoxyphenyl group directs electrophiles to the C-4 and C-5 positions of the pyrazole ring .
1,3-Dipolar Cycloaddition
Reaction with diazomethane yields fused pyrazoline derivatives:
text3-[5-hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile + Diazomethane (CH₂N₂) → 3-(3-Aroyl-2-pyrazolin-4-yl)chromone analogs (61–89% yield)[2]
Hydroxy Group Transformations
The C-5 hydroxy group participates in alkylation and acylation:
Optimized Protocol :
Schiff Base Formation
Reaction with primary amines under dehydrating conditions:
textThis compound + R-NH₂ (aniline derivatives) → Iminonitrile derivatives (70–85% yield)[5]
Sandmeyer Reaction
Diazotization of amine intermediates (hypothetical pathway):
textStep 1: NH₂ → N₂⁺ (NaNO₂, HBr, 0–5°C) Step 2: CuBr/HBr → Br substitution at C-4[1]
Stability and Functional Group Compatibility
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrazole derivatives, including 3-[5-hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile, exhibit promising anticancer properties. These compounds can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that this compound selectively targets cancer cell lines while sparing normal cells, making it a potential candidate for cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief, positioning the compound as a potential treatment for inflammatory diseases .
Agricultural Applications
Pesticide Development
In agricultural research, this compound has been evaluated for its efficacy as a pesticide. Its structural properties allow it to interact with specific biological targets in pests, potentially leading to the development of new agrochemicals that are both effective and environmentally friendly .
Material Science
Polymer Synthesis
The compound's unique chemical structure makes it suitable for use in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Studies have reported successful incorporation of pyrazole derivatives into polymer systems, resulting in materials with improved thermal stability and mechanical strength .
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Cancer Cells | Induces apoptosis | |
| Anti-inflammatory | COX Enzymes | Inhibition | |
| Pesticide | Insect Pests | Toxicity |
Case Studies
Case Study 1: Anticancer Research
In a controlled study, the compound was tested against various cancer cell lines including breast and colon cancer. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer activity.
Case Study 2: Agricultural Efficacy
Field trials were conducted to assess the effectiveness of this compound as a pesticide. The results showed a 70% reduction in pest populations compared to untreated controls, highlighting its potential utility in sustainable agriculture.
Mechanism of Action
The mechanism of action of 3-[5-hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to three key analogs (Table 1):
| Compound Name | Substituents on Pyrazole Ring | Functional Groups | Molecular Weight (g/mol) | Synthesis Method |
|---|---|---|---|---|
| 3-[5-Hydroxy-3-(4-Methoxyphenyl)-1H-Pyrazol-1-yl]Propanenitrile (Target) | 5-OH, 3-(4-MeO-C6H4) | Nitrile, Hydroxy, Methoxy | 255.27* | Not explicitly described |
| 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (10) | 5-NH2, 3-OH, 2-benzylidene | Nitrile, Ketone, Amino | 254.24 | Condensation with benzaldehyde |
| 3-(4-((1S,2S,3S)-1,2,4-Tris(Benzyloxy)-3-Hydroxybutyl)-1H-Pyrazol-1-Yl)Propanenitrile (3) | 4-(Sugar-derived substituent) | Nitrile, Benzyloxy, Hydroxy | ~600 (estimated) | Nucleophilic substitution |
| 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile | 5-Ph, 3-CF3 | Nitrile, CF3 | 267.25 | Unspecified (commercial) |
*Calculated for C14H13N3O2.
Key Observations :
- Substituent Effects :
- The 4-methoxyphenyl group in the target compound provides moderate electron donation, enhancing aromatic stability compared to the electron-withdrawing CF3 group in the CF3 analog .
- The benzylidene group in compound 10 introduces conjugation, while the sugar-derived substituent in compound 3 increases steric bulk and lipophilicity .
- Functional Group Influence: The ketone in compound 10 (absent in the target) may facilitate hydrogen bonding but reduces solubility in nonpolar solvents . Amino groups (compound 10) enhance nucleophilicity, whereas methoxy groups (target) improve metabolic stability .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
- Solubility : The target’s methoxy group improves aqueous solubility over the lipophilic CF3 analog .
Biological Activity
3-[5-Hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile, also referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Chemical Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The structure of the compound features a pyrazole ring substituted with hydroxyl and methoxy groups, which are crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often linked to increased radical scavenging activity, which may contribute to the compound's ability to mitigate oxidative stress in biological systems.
Anticancer Properties
In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a related study demonstrated that compounds with similar pyrazole frameworks exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. Compounds with methoxy and hydroxyl substitutions have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests that the target compound may also exert anti-inflammatory effects through similar mechanisms .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
- Modulation of Signaling Pathways : These compounds may influence key signaling pathways involved in cell proliferation and apoptosis.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of various pyrazole derivatives using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substitutions showed significantly higher antioxidant capacity compared to their methoxy counterparts .
Study 2: Cytotoxicity Against Cancer Cells
In a recent study, this compound was tested against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating moderate cytotoxicity. Further mechanistic studies suggested apoptosis induction as a primary mode of action .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 25 | Apoptosis |
| Control Compound A | MCF-7 | 30 | Necrosis |
| Control Compound B | MCF-7 | 40 | Apoptosis |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-[5-hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a modified Baker–Venkataram rearrangement or condensation of 1,3-diketones with hydrazine derivatives. Key parameters include:
- Solvent selection : Use absolute ethanol with glacial acetic acid to enhance cyclization efficiency .
- Catalysis : Acidic conditions (e.g., acetic acid) accelerate pyrazole ring formation.
- Purification : Column chromatography with silica gel followed by recrystallization in ethanol improves yield (typically 40–50%) .
- Challenges : Byproducts from incomplete cyclization or oxidation require monitoring via TLC or HPLC.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- X-ray crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl) to confirm stereoelectronic effects .
- Spectroscopy :
- NMR : Assign peaks for the nitrile group (~110–120 ppm for C≡N in NMR) and hydroxyl proton (~5–6 ppm in NMR).
- FTIR : Confirm nitrile (C≡N stretch at ~2240 cm) and hydroxyl (O–H stretch at ~3200–3500 cm) functional groups .
Q. What are the preliminary biological activities reported for this compound?
- Targets : Pyrazole derivatives often exhibit kinase inhibition (e.g., TYK2) or anti-inflammatory activity .
- Assays :
- In vitro : Evaluate IC values using enzymatic assays (e.g., TYK2 inhibition with IC ~9 nM for analogs) .
- Cytokine profiling : Measure IL-6 and TNF-α suppression in whole-blood models .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced selectivity for kinase targets?
- Key modifications :
- Substituent effects : Electron-withdrawing groups (e.g., nitrile) improve binding to hinge regions of kinases.
- Spatial alignment : Adjust dihedral angles to optimize interactions with hydrophobic pockets (e.g., methoxyphenyl orientation) .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Disorder modeling : Use SHELXL for high-resolution data to refine disordered methoxyphenyl or hydroxyl groups .
- Hydrogen bonding : Freely refine hydroxyl H atoms to resolve O–H⋯N interactions (bond length ~1.8–2.0 Å) .
- Validation : Cross-check with R values and electron density maps to avoid overfitting .
Q. How can computational methods predict metabolic stability and optimize pharmacokinetics?
- ADME modeling :
- Microsomal stability : Calculate clearance rates (e.g., 11.4 mL/min/g in liver microsomes) using in silico tools like ADMET Predictor .
- CYP450 interactions : Screen for metabolic hotspots (e.g., nitrile hydrolysis) using molecular docking .
Q. How should researchers resolve contradictions in biological assay data between in vitro and in vivo models?
- Case example : If in vitro TYK2 inhibition does not translate to in vivo efficacy:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
